Umirolimus
Description
Contextualization of Umirolimus as a Macrocyclic Lactone and Sirolimus Derivative
This compound belongs to the class of macrocyclic lactones. wikipedia.orgwikipedia.orgnewdrugapprovals.org Macrocyclic lactones are a group of natural products characterized by a large ring structure containing a lactone (cyclic ester). This compound is specifically a semi-synthetic derivative of sirolimus (rapamycin), a macrolide natural product produced by the bacterium Streptomyces hygroscopicus. newdrugapprovals.orggoogle.com The structural modification at position 40 of the rapamycin (B549165) ring with an ethoxyethyl group differentiates this compound from its parent compound. newdrugapprovals.orggoogle.com This modification impacts its properties, including its lipophilicity. ecrjournal.comoup.com
Overview of this compound's Role as a Mammalian Target of Rapamycin (mTOR) Inhibitor
This compound functions as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. patsnap.compatsnap.comontosight.ai The mTOR pathway is a critical regulator of various cellular processes, including cell growth, proliferation, and survival. patsnap.compatsnap.com this compound, similar to sirolimus, exerts its inhibitory effect by binding to an intracellular protein called FK506-binding protein 12 (FKBP12). patsnap.comontosight.ainewdrugapprovals.org This binding forms a complex, specifically the this compound-FKBP12 complex, which then inhibits mTOR complex 1 (mTORC1). patsnap.com
The inhibition of mTORC1 by the this compound-FKBP12 complex leads to a cascade of downstream effects that suppress cellular functions essential for the proliferation of smooth muscle cells and lymphocytes. patsnap.com This inhibition results in the arrest of the cell cycle in the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs. patsnap.compatsnap.com This mechanism is particularly relevant in preventing the proliferation of smooth muscle cells in arterial walls, a key factor in the development of restenosis following angioplasty procedures. patsnap.compatsnap.com Additionally, this compound's effect on the mTOR pathway contributes to its immunosuppressive properties by disrupting the IL-2 receptor signaling pathway, which is vital for T-cell activation. patsnap.com
Historical Development and Key Research Trajectories for this compound Analogues
This compound was developed as an analog of sirolimus with modified properties. newdrugapprovals.orgontosight.ai Its development is linked to the research into sirolimus derivatives aimed at improving therapeutic outcomes, particularly in the context of drug-eluting stents. newdrugapprovals.orggoogle.com Biosensors International Group originally developed this compound and uses it in their drug-eluting stents, also licensing it to partners. wikipedia.orgpatsnap.comnewdrugapprovals.org
Research trajectories for this compound and other sirolimus analogues, often referred to as "rapalogs" or the "-limus" family, have focused on their immunosuppressive and anti-proliferative activities. ecrjournal.comwikipedia.org These compounds differ in structure, molecular weight, potency, and lipophilicity, leading to variations in their pharmacokinetic and pharmacodynamic profiles. ecrjournal.com this compound, being highly lipophilic, was specifically developed for local delivery, such as from drug-eluting stents in coronary arteries. ecrjournal.comoup.comnih.gov
Studies have investigated the efficacy of this compound in preventing restenosis after percutaneous coronary interventions (PCI). patsnap.comontosight.ai Clinical trials have compared this compound-eluting stents with bare-metal stents and other drug-eluting stents. pcronline.comresearchgate.net For instance, the LEADERS FREE trial compared a polymer-free this compound-coated stent with a bare metal stent in patients at high bleeding risk undergoing PCI, showing the this compound-coated stent to be superior in reducing a composite endpoint of cardiac death, myocardial infarction, or stent thrombosis. pcronline.com Research has also explored the potential of this compound in other areas, such as its inhibitory effects on various human cancer cell lines in in vitro studies, where it demonstrated superior potency compared to sirolimus and everolimus (B549166) for several cell lines. google.com
Data from in vitro studies comparing the inhibitory concentration (IC50) of this compound, sirolimus, and everolimus on the growth of various human cancer cell lines highlight differences in their potency across different cell types. google.com
| Cell Line | Cancer Type | This compound IC50 (µM) | Sirolimus IC50 (µM) | Everolimus IC50 (µM) |
| A2780 | Ovarian Carcinoma | < 10 | > 10 | > 10 |
| SK-HEP-1 | Liver Adenocarcinoma | < 10 | > 10 | > 10 |
| DLD-1 | Colorectal Carcinoma | < 10 | > 10 | > 10 |
| SNU-16 | Gastric Carcinoma | < 10 | > 10 | > 10 |
| BxPC-3 | Pancreatic Carcinoma | < 10 | > 10 | > 10 |
| 786-O | Renal Cell Carcinoma | < 10 | > 10 | > 10 |
| SK-MES-1 | Lung Carcinoma | < 10 | > 10 | > 10 |
| AZ-521 | Gastric Carcinoma | < 10 | > 10 | > 10 |
Further research has investigated the stability and solubility of this compound, including in different formulations. google.com For example, studies have shown that encapsulating this compound in certain block copolymer micelles can significantly increase its solubility in water and improve its stability. google.com
| Substance | Solubility in Water (µg/mL) | Stability (Half-life) |
| Pure this compound | 0.11 | 21 hours |
| This compound encapsulated in PEG-PLA micelle | 739.1 | 148 hours |
These research trajectories demonstrate the ongoing efforts to understand and optimize the properties and applications of this compound and related compounds in various biomedical contexts.
Structure
2D Structure
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13+,18-14+,35-19+,39-29+/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSFXUWWPNHNAZ-PKJQJFMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCO[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851536-75-9 | |
| Record name | Biolimus A9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851536-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umirolimus [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851536759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umirolimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UMIROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36PGF65JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Umirolimus Action
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition by Umirolimus
The primary mechanism of action for this compound involves the specific inhibition of the mTOR signaling pathway, which is crucial for regulating cell growth and proliferation. patsnap.com this compound belongs to a class of drugs often referred to as "rapalogs" (rapamycin analogs) that share a common mechanism of mTOR inhibition. wikipedia.org
Formation of the this compound-FKBP12 Immunophilin Complex
Upon entering the cell, this compound does not directly interact with mTOR. Instead, it first binds to a highly conserved intracellular receptor protein known as the 12-kDa FK506-binding protein (FKBP12). patsnap.compatsnap.com This binding event forms a stable this compound-FKBP12 immunophilin complex. The formation of this ternary complex is a prerequisite for the drug's inhibitory activity on the mTOR pathway. wikipedia.orgmdpi.com The interaction is analogous to that of other rapalogs, where the drug acts as a molecular bridge or "glue" between FKBP12 and the mTOR protein. researchgate.netnih.gov
Specific Inhibition of mTOR Complex 1 (mTORC1) by the this compound-FKBP12 Complex
The mTOR kinase functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgnih.gov These complexes have different protein components and are sensitive to different upstream signals, regulating distinct downstream cellular processes. nih.gov The this compound-FKBP12 complex specifically targets and inhibits the function of mTORC1. patsnap.com It achieves this by binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein within the mTORC1 complex. wikipedia.orgmdpi.com This allosteric inhibition restricts substrate access to the mTOR kinase active site, thereby preventing the phosphorylation of its downstream targets. mdpi.com this compound and other rapalogs are highly specific for mTORC1, with minimal direct inhibitory effect on mTORC2. nih.gov
Downstream Cellular Signaling Cascade Perturbations Induced by this compound
The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts a critical signaling cascade that controls protein synthesis and cell cycle progression. patsnap.com By blocking mTORC1's kinase activity, this compound effectively suppresses cellular functions essential for the proliferation of various cell types, including smooth muscle cells and lymphocytes. patsnap.com
Two of the best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov
p70S6K: In an active state, mTORC1 phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced translation of a specific subset of mRNAs that encode components of the translational machinery. nih.gov Inhibition of mTORC1 by this compound prevents the phosphorylation of p70S6K, leading to a reduction in protein synthesis and a decrease in cell size and proliferation. wikipedia.org
4E-BP1: mTORC1 also phosphorylates 4E-BP1, which is a translational repressor. nih.gov When phosphorylated, 4E-BP1 dissociates from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is required for the initiation of cap-dependent translation. nih.gov By inhibiting mTORC1, this compound leads to hypophosphorylated 4E-BP1, which remains bound to eIF4E, thereby suppressing cap-dependent translation and global protein synthesis. nih.gov
| Protein | Function in mTOR Pathway | Effect of this compound-Mediated mTORC1 Inhibition |
|---|---|---|
| FKBP12 | Intracellular receptor for this compound. | Forms a complex with this compound to inhibit mTORC1. patsnap.com |
| mTORC1 | Kinase complex that promotes cell growth and proliferation. patsnap.com | Directly inhibited by the this compound-FKBP12 complex. patsnap.com |
| p70S6K | Promotes protein synthesis and ribosome biogenesis. nih.gov | Phosphorylation is inhibited, leading to decreased protein synthesis. wikipedia.org |
| 4E-BP1 | Translational repressor; inhibits cap-dependent translation. nih.gov | Remains in a hypophosphorylated, active state, suppressing translation. nih.gov |
| p27kip1 | Cyclin-dependent kinase inhibitor; negatively regulates cell cycle. mdpi.com | Levels are stabilized or increased, contributing to cell cycle arrest. researchgate.net |
The cyclin-dependent kinase inhibitor p27kip1 is a crucial regulator of the cell cycle, specifically at the G1 to S phase transition. mdpi.com High levels of p27kip1 bind to and inhibit cyclin-CDK complexes, thereby halting cell cycle progression. nih.gov The mTOR pathway influences p27kip1 levels. Inhibition of mTOR by this compound can prevent the degradation of p27kip1. researchgate.net This stabilization of p27kip1 is a key mechanism through which this compound exerts its anti-proliferative effects, as the increased levels of this inhibitor effectively block the activity of kinases required for entry into the S phase. researchgate.netnih.gov
This compound-Mediated Cell Cycle Regulation
The collective impact of mTORC1 inhibition by this compound culminates in the arrest of the cell cycle. patsnap.com By disrupting the downstream signaling cascade involving p70S6K and 4E-BP1, this compound curtails the synthesis of proteins essential for cell growth and division, such as cyclins. nih.gov For instance, reduced protein synthesis can lead to decreased levels of cyclin D1, a key regulator of the G1 phase. nih.gov
Furthermore, the stabilization of the cyclin-dependent kinase inhibitor p27kip1 provides a direct brake on the cell cycle machinery. mdpi.comresearchgate.net The convergence of these mechanisms—impaired protein synthesis and active inhibition of cyclin-dependent kinases—results in a robust cytostatic effect, effectively halting cells in the G1 phase of the cell cycle and preventing their progression into the S phase, where DNA replication occurs. patsnap.comnih.gov This G1 arrest is a hallmark of the cellular response to mTORC1 inhibitors like this compound. patsnap.comresearchgate.net
Induction of G0/G1 Cell Cycle Arrest by this compound
A primary consequence of mTORC1 inhibition by this compound is the arrest of the cell cycle in the G0/G1 phase. patsnap.comwikipedia.org This blockade prevents cells from transitioning into the S phase, the stage where DNA replication occurs, thereby effectively halting cellular proliferation. patsnap.com The mTORC1 pathway is a critical regulator of G1 phase progression. nih.gov By disrupting this pathway, this compound prevents the phosphorylation of key substrates necessary for cell cycle advancement. nih.govwikipedia.org This mechanism is particularly effective in preventing the proliferation of smooth muscle cells, a key event in the development of neointimal hyperplasia, and in inhibiting the expansion of lymphocytes. patsnap.comwikipedia.org Research on analogous mTOR inhibitors like everolimus (B549166) has shown that this G1 arrest can be mediated through the degradation of key regulatory proteins such as cyclin D1. nih.gov
Table 1: Key Molecular Events in this compound-Induced Cell Cycle Arrest
| Step | Molecular Event | Cellular Outcome |
|---|---|---|
| 1 | This compound binds to intracellular FKBP12. patsnap.compatsnap.com | Formation of the active this compound-FKBP12 complex. |
| 2 | The this compound-FKBP12 complex binds to and inhibits mTORC1. patsnap.com | Downregulation of mTORC1 signaling cascade. |
| 3 | Decreased phosphorylation of mTORC1 substrates (e.g., S6K1, 4E-BP1). wikipedia.org | Inhibition of protein synthesis required for cell growth. |
| 4 | Altered regulation of G1 phase cyclins and cyclin-dependent kinases (e.g., Cyclin D1). nih.govnih.gov | Blockade of the G1-to-S phase transition. |
| 5 | Cell cycle halts at the G0/G1 checkpoint. patsnap.compatsnap.comwikipedia.org | Inhibition of cellular proliferation. |
Mechanisms of Cell Proliferation Inhibition by this compound
The anti-proliferative effects of this compound extend beyond G0/G1 arrest and are a direct result of the comprehensive shutdown of cellular growth signals mediated by mTORC1. The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis. patsnap.com Inhibition of mTORC1 by the this compound-FKBP12 complex obstructs the phosphorylation of two main downstream effectors: p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). nih.govwikipedia.org
The dephosphorylation of S6K1 leads to a reduction in protein synthesis, which in turn decreases cell size and mortality. wikipedia.org Simultaneously, the inhibition of 4E-BP1 phosphorylation allows it to bind to eIF4E, preventing the initiation of translation of key mRNAs required for cell proliferation. nih.gov This dual action ensures a potent blockade of the cellular machinery necessary for growth and division. patsnap.com this compound has been shown to be a potent inhibitor of smooth muscle cell proliferation, which is a critical factor in the context of vascular interventions. wikipedia.orgnih.gov
Immunomodulatory Mechanisms of this compound
This compound possesses significant immunosuppressive properties, which are mechanistically linked to its anti-proliferative effects on immune cells, particularly T-lymphocytes. patsnap.comwikipedia.org This immunomodulation is a hallmark of the 'limus' family of drugs and is crucial for their therapeutic applications in preventing immune responses. patsnap.comnih.gov
Impact of this compound on T-Lymphocyte Activation and Proliferation
This compound effectively inhibits the activation and proliferation of T-lymphocytes. patsnap.comwikipedia.org T-cell activation is a critical event in the adaptive immune response, requiring signals from the T-cell receptor (TCR) and co-stimulatory molecules, which culminate in the production of Interleukin-2 (IL-2) and the subsequent proliferation of T-cells. frontiersin.orgnih.gov this compound intervenes in this process by blocking the signaling pathways downstream of the IL-2 receptor, thereby preventing the clonal expansion of activated T-cells. patsnap.com This cytostatic effect on lymphocytes is a key component of its immunosuppressive action. patsnap.com Studies on sirolimus, a close analogue, have demonstrated its ability to inhibit the proliferation of multiple T-cell subpopulations, including both CD4+ and CD8+ T-cells. nih.gov
Disruption of Interleukin-2 Receptor Signaling Pathway by this compound
The primary mechanism by which this compound suppresses T-cell proliferation is through the disruption of the Interleukin-2 (IL-2) receptor signaling pathway. patsnap.com IL-2 is a vital cytokine for T-cell proliferation and survival. nih.govucsc.edu When IL-2 binds to its high-affinity receptor on the surface of a T-cell, it triggers a cascade of intracellular signals essential for cell cycle progression and proliferation. nih.govresearchgate.net
The mTOR pathway is a crucial component of this downstream signaling cascade. patsnap.com By forming a complex with FKBP12 and inhibiting mTORC1, this compound effectively blocks the transmission of the pro-proliferative signal from the IL-2 receptor. patsnap.com This prevents the necessary metabolic and biosynthetic preparations for cell division, arresting the T-cell in the G1 phase and thereby preventing an immune response. patsnap.comdroracle.ai This targeted disruption of IL-2 signaling makes this compound a potent immunosuppressive agent. patsnap.com
Table 2: Key Proteins in the IL-2 Receptor Signaling Pathway Disrupted by this compound
| Protein/Complex | Role in IL-2 Signaling | Effect of this compound |
|---|---|---|
| IL-2 Receptor (IL-2R) | Binds extracellular IL-2, initiating the signaling cascade. nih.govresearchgate.net | This compound does not directly block the receptor. |
| JAK1/JAK3 | Tyrosine kinases that phosphorylate and activate STAT5 upon IL-2R engagement. nih.govnih.gov | This compound does not directly inhibit JAK kinases. |
| STAT5 | Transcription factor that, upon activation, moves to the nucleus to promote genes for T-cell survival and proliferation. nih.gov | This compound does not directly inhibit STAT5. |
| mTORC1 | Integrates signals downstream of the IL-2R to promote protein synthesis and cell growth. patsnap.compatsnap.com | Directly inhibited by the this compound-FKBP12 complex. patsnap.com |
| S6K1 / 4E-BP1 | Downstream effectors of mTORC1 that regulate translation and protein synthesis. wikipedia.org | Phosphorylation is blocked, leading to inhibition of protein synthesis and cell cycle arrest. nih.govwikipedia.org |
Pre Clinical Investigations of Umirolimus Efficacy
In Vitro Studies on Umirolimus
In vitro investigations have provided valuable insights into the cellular effects of this compound, particularly its antiproliferative and immunosuppressive activities, which are central to its therapeutic applications.
Inhibition of Vascular Smooth Muscle Cell Proliferation by this compound in Cell Cultures
The proliferation of smooth muscle cells in the vessel wall is a key factor in the restenotic process following vascular interventions wikipedia.orgpatsnap.commdpi.com. This compound has been shown to inhibit the proliferation of smooth muscle cells wikipedia.orggoogle.compatsnap.comnewdrugapprovals.org. This inhibitory effect is attributed to its mechanism of action, which involves binding to FKBP12 and subsequently inhibiting mTORC1, leading to cell cycle arrest at the G1 phase patsnap.comnewdrugapprovals.org. This compound is reported to be rapidly absorbed by the vessel wall and readily enters smooth muscle cell membranes, causing cell cycle arrest wikipedia.orgnewdrugapprovals.org. Studies suggest that this compound is comparable to sirolimus in terms of potency in inhibiting smooth muscle cell proliferation wikipedia.orgnewdrugapprovals.org.
Antiproliferative Activity of this compound in Diverse Cancer Cell Lines
Beyond its use in preventing restenosis, the antiproliferative activity of this compound has been investigated in various cancer cell lines. This compound is a derivative of sirolimus, which is known to have anti-tumor activity google.com.
This compound belongs to the class of rapalogs, which are derivatives of rapamycin (B549165) (sirolimus) acs.orgnih.gov. Comparative studies have been conducted to assess the efficacy of this compound against other rapalogs, such as sirolimus and everolimus (B549166), in inhibiting the growth of cancer cell lines google.comepo.org. In one study involving ten exemplary human cancer cell lines, the fifty percent inhibitory concentration (IC50) of this compound was found to be superior to that of sirolimus and everolimus for 8 out of the 10 cell lines tested google.comepo.org. Specifically, this compound demonstrated superior growth inhibition in cell lines including A2780 (ovarian cancer), SK-HEP-1 (liver cancer), DLD-1 (colorectal cancer), SNU-16 (gastric cancer), BxPC-3 (pancreatic cancer), 786-O (kidney cancer), SK-MES-1 (lung cancer), and AZ-521 (gastric cancer) google.comepo.org.
The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In the context of cancer cell lines, the IC50 indicates the concentration of a drug needed to inhibit cell growth by 50%. Studies have measured the IC50 of this compound on the growth of various human cancer cell lines after 72 hours of in vitro culture using assays such as the CellTiter-Glo luminescent cell viability assay google.comepo.org. Results indicated that several cell lines from different cancer types were sensitive to this compound, with IC50 values less than 10 µM google.comepo.org. While specific IC50 values for this compound across a comprehensive panel of cancer cell lines were mentioned as being presented in a figure in a patent document google.comepo.orggoogle.com, detailed numerical data for individual cell lines were not consistently available in the provided search results beyond the comparative statement.
Effects of this compound on Endothelial Cell Behavior and Sensitivity In Vitro
While primarily known for inhibiting smooth muscle cell proliferation, the effects of this compound and other mTOR inhibitors on endothelial cells have also been considered, particularly in the context of vascular healing after stent implantation nih.gov. Endothelial cell coverage is important for preventing thrombosis pcronline.com. Some studies on other rapalogs like sirolimus have shown that they can affect endothelial cell proliferation and migration in vitro pcronline.comnih.gov. However, the specific in vitro effects of this compound solely on endothelial cell behavior and sensitivity were not extensively detailed in the provided search results. The focus in the context of stents is often on balancing the inhibition of smooth muscle cell proliferation with adequate endothelial healing nih.govpcronline.com.
Investigations of this compound as an Antifungal Agent in In Vitro Systems
In Vivo Animal Model Research with this compound
Pre-clinical animal studies are considered valuable for evaluating new medical devices, such as drug-eluting stents, because the sequence of biological events following arterial injury and stent placement in animals, including fibrin (B1330869) deposition, inflammation, and cell proliferation, is similar to that observed in humans revespcardiol.org. While the stages of healing are comparable, the temporal response is significantly longer in humans nih.gov.
Evaluation of this compound in Preventing Neointimal Hyperplasia in Animal Models
This compound has been investigated in various animal models to assess its efficacy in preventing neointimal hyperplasia, a key factor in restenosis following stent implantation wikipedia.orgspringermedizin.de.
Porcine coronary artery models are frequently used to evaluate the biological responses to coronary stents, including bare-metal stents (BMS), drug-eluting stents (DES), and drug-eluting balloons revespcardiol.org. In a porcine overstretch model, coronary stents designed for localized delivery of this compound to the vessel wall demonstrated a reduction in stenosis by 50% and resulted in less thickening of the vessel wall compared to bare metal stents caymanchem.comcaymanchem.com. Studies in porcine models comparing polymer-free biolimus A9-coated stents (BioFreedom) with polymer-coated sirolimus-eluting stents (Cypher) have shown that the polymer-free biolimus A9 stent demonstrated more sustained intimal inhibition, improved healing, and reduced inflammation emjreviews.compcronline.comresearchgate.net.
Histomorphometric analysis is a critical tool for evaluating vascular responses to stenting, including neointimal thickness, fibrin deposition, and inflammation pcronline.comresearchgate.netnih.gov. In a porcine coronary model, histomorphometric and histological analysis at 28 and 180 days compared high-dose (225 µg/14 mm) and low-dose (112 µg/14 mm) BioFreedom stents (this compound-eluting) with polymer-coated sirolimus-eluting Cypher stents (SES) and bare-metal stents (BMS) researchgate.net. At 28 days, both high-dose (HD), low-dose (LD) BioFreedom, and SES showed a reduction in neointimal proliferation compared to BMS researchgate.net.
| Stent Type | Neointimal Thickness (mm) at 28 days |
| High-Dose BioFreedom | 0.080 ± 0.032 |
| Low-Dose BioFreedom | 0.085 ± 0.038 |
| Cypher (SES) | 0.064 ± 0.037 |
| Bare-Metal Stent | 0.19 ± 0.111 |
*Data derived from a porcine coronary mini-swine model researchgate.net. P < 0.001 for BMS > HD/LD/SES.
At 180 days, both BioFreedom stents were associated with reduced neointimal proliferation, while SES exhibited increased neointima researchgate.net. BioFreedom stents also showed decreased fibrin and inflammation, including granuloma and giant cells, compared with SES at 180 days researchgate.net. In a rabbit iliac model, the neointimal area in vessels implanted with polymer-free this compound-eluting stents was significantly less than that seen in vessels implanted with BMS nih.gov. However, percent fibrin and fibrin score were higher with polymer-free this compound stents compared to BMS, and giant cell number was significantly higher with both polymer-free this compound and biodegradable polymer-based this compound stents nih.gov.
Comparative studies in animal models have assessed the performance of this compound-eluting stents against stents eluting other pharmacological agents, such as sirolimus and everolimus, and against bare-metal stents pcronline.comresearchgate.netnih.govnih.gov. In a porcine model, a polymer-free biolimus A9-coated stent demonstrated more sustained intimal inhibition, improved healing, and reduced inflammation compared with a polymer-coated sirolimus-eluting Cypher stent emjreviews.compcronline.comresearchgate.net. Another study in a porcine model compared the biocompatibility of durable polymer-based sirolimus-eluting stents (SES) and everolimus-eluting stents (EES) with biodegradable polymer-based biolimus-eluting stents (BES) nih.gov. Histological analysis at three and six months showed that SES had a significantly higher inflammatory score than both BES and EES nih.gov.
| Stent Type | Inflammatory Score at 3 Months | Inflammatory Score at 6 Months |
| Durable Polymer Sirolimus-Eluting (SES) | 2.9 ± 1.4 | 1.6 ± 1.5 |
| Biodegradable Polymer Biolimus-Eluting (BES) | 0.8 ± 0.9 | 0.3 ± 0.3 |
| Durable Polymer Everolimus-Eluting (EES) | 0.5 ± 0.4 | 0.4 ± 0.6 |
*Data derived from a porcine coronary model nih.gov. P = 0.001 for SES vs. BES and EES at 3 months; P = 0.049 for SES vs. BES and EES at 6 months.
In a study evaluating the long-term effects of overlapping stents in a porcine coronary model, including an Axxess Biolimus A9 eluting stent overlapped with either a sirolimus-eluting stent (Cypher), a paclitaxel-eluting stent (Taxus), or a bare metal stent (BxVelocity), it was found that while there was delayed vascular healing with DES compared to BMS in overlapped segments, the specific type of DES overlapped with the biolimus-eluting stent did not significantly affect the histomorphometric measures in the overlap zone at 28 or 180 days nih.gov. However, in the non-overlap stent segments, SES induced significantly more inflammation and neointimal hyperplasia compared to paclitaxel-eluting stents (PES) and BMS nih.gov.
Anti-tumor Efficacy of this compound in Xenograft Models
Beyond its application in preventing restenosis, this compound has also been investigated for potential anti-tumor efficacy, particularly in xenograft models.
The inhibitory efficacy of encapsulated this compound has been evaluated in murine xenograft models, such as the SNU-16 human gastric cancer xenograft model in BALB/c nude mice google.comepo.org. These models involve inoculating mice subcutaneously with human cancer cells to establish tumors google.com. Studies have shown a reduction of tumor growth in experimental animals after the administration of encapsulated this compound google.comepo.org. Encapsulated this compound formulations, such as those in liposomes or polymer micelles, have been explored for treating cancer google.comepo.org. In vitro studies comparing the 50% inhibitory concentration (IC50) of this compound, sirolimus, and everolimus on the growth of various human cancer cell lines demonstrated that this compound was superior to sirolimus and everolimus in inhibiting the growth of 8 out of 10 tested cell lines, including SNU-16 gastric cancer cells google.comepo.org.
| Cancer Cell Line | This compound IC50 (µM) | Sirolimus IC50 (µM) | Everolimus IC50 (µM) |
| A2780 | Superior | - | - |
| SK-HEP-1 | Superior | - | - |
| DLD-1 | Superior | - | - |
| SNU-16 | Superior | - | - |
| BxPC-3 | Superior | - | - |
| 786-O | Superior | - | - |
| SK-MES-1 | Superior | - | - |
| AZ-521 | Superior | - | - |
*Table indicates instances where this compound showed superior IC50 compared to sirolimus and everolimus in inhibiting cancer cell growth google.comepo.org. Specific IC50 values were not consistently available across all sources for direct comparison in a table format, but the superiority was reported.
The main aspect of some research has related to vehicle-encapsulated this compound formulations for treating cancer google.comepo.org.
Immunosuppressive Effects of this compound in Pre-clinical Animal Studies
This compound, a highly lipophilic derivative of sirolimus, has demonstrated potent immunosuppressive properties in pre-clinical investigations using animal models. newdrugapprovals.orgwikipedia.orgplos.org Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. patsnap.compatsnap.comwikipedia.orgfda.gov this compound binds to the intracellular protein FK506-binding protein 12 (FKBP12), forming a complex that subsequently inhibits mTOR complex 1 (mTORC1). patsnap.comwikipedia.orgfda.gov This inhibition leads to the arrest of the cell cycle, primarily in the G0 or G1 phase, effectively preventing cell proliferation. newdrugapprovals.orgpatsnap.compatsnap.comfda.gov
In the context of cardiovascular research, this anti-proliferative effect is crucial for inhibiting the proliferation of smooth muscle cells, a key factor in the development of restenosis following angioplasty procedures. patsnap.compatsnap.com Beyond smooth muscle cells, this compound also affects lymphocytes, contributing to its immunosuppressive profile. patsnap.com Similar to sirolimus, this compound has been shown to affect T-lymphocyte activation and proliferation by disrupting the IL-2 receptor signaling pathway, which is essential for T-cell activation. patsnap.com This reduced immune response can be beneficial in minimizing inflammatory responses in the cardiovascular system. patsnap.com
Pre-clinical studies in animal models have suggested that the potency of this compound is comparable to that of sirolimus in inhibiting T cell and smooth muscle cell proliferation. newdrugapprovals.orgwikipedia.org
Methodological Considerations and Translatability of Animal Models in this compound Research
Pre-clinical animal studies are considered valuable for evaluating the biological responses to interventions like the implantation of drug-eluting stents (DES) coated with compounds such as this compound. revespcardiol.orgrevespcardiol.orgnih.gov The sequence of biological events associated with arterial healing, including injury response, fibrin deposition, inflammation, and cell proliferation, shows similarities between animal models and humans. revespcardiol.orgrevespcardiol.org Experimental models utilizing healthy porcine coronary arteries are frequently employed and considered suitable for assessing vascular responses to coronary devices. revespcardiol.orgrevespcardiol.org
However, the translatability of findings from animal models to human patients requires careful consideration due to inherent differences. nih.govoup.comnih.gov While animal models can predict the stages of healing, the temporal response and the magnitude of neointimal responses can differ significantly compared to humans. nih.govnih.gov A clear understanding of these differences is important for interpreting pre-clinical results and their relevance to clinical outcomes. oup.com
Species-Specific Differences in Physiological Response to this compound
Species-specific differences in physiological responses and drug metabolism can influence the outcomes observed in pre-clinical studies of this compound. oup.comnih.gov While this compound is a highly lipophilic compound with enhanced uptake in local tissues compared to sirolimus and everolimus, the way different species handle and respond to the drug can vary. wikipedia.orgplos.orgfda.govgoogle.comemjreviews.com
Studies comparing endothelial cell behavior towards limus-family drugs, including this compound, in vitro have shown species differences. For instance, rabbit endothelium has been observed to be less sensitive to certain DES drugs compared to human and porcine endothelium in proliferation assays. oup.com In vivo studies have also indicated differences in healing responses between species, such as delayed healing observed in rabbits compared to swine. oup.com These variations highlight the importance of considering the chosen animal model when interpreting pre-clinical data on this compound and its effects on vascular tissues.
Temporal Dynamics of Arterial Healing in Animal Models
The temporal dynamics of arterial healing following stent implantation in animal models differ from those observed in humans. In stented pig coronary arteries, peak neointimal formation is typically observed around 1 month. nih.gov This is in contrast to human coronary arteries, where peak neointimal thickness occurs later, generally between six months and one year. nih.gov
Pre-clinical studies evaluating drug-eluting stents in animal models often assess outcomes at specific time points, such as 28 days or 180 days. nih.gov While studies at earlier time points (e.g., 28 days) might show favorable results with drug-eluting stents, the lack of sustained efficacy observed in some longer-term animal studies (e.g., 90 or 180 days), where healing is relatively complete in the animal model, may correspond to a much longer period in humans due to the prolonged healing time course in humans. nih.gov For example, at 180 days, some studies in porcine models have shown differences in inflammation and fibrin compared to earlier time points. researchgate.net
The accelerated temporal response to healing in animal models compared to humans is a critical factor when translating pre-clinical findings regarding the long-term efficacy of this compound-eluting devices. nih.govnih.gov
Structure Activity Relationships and Chemical Analogs of Umirolimus
Chemical Modifications of Sirolimus Leading to Umirolimus Synthesis
The synthesis typically involves reacting sirolimus with an ethoxyethylating agent, such as ethoxyethyl triflate, under controlled conditions to ensure selective modification at the C-42 hydroxyl group chemicalbook.com.
Significance of 40-O-Alkoxyalkyl Modification (2'-ethoxyethyl group) in this compound
The introduction of the 2'-ethoxyethyl group at the C-42 position is a crucial modification that significantly impacts the properties of this compound compared to its parent compound, sirolimus researchgate.netchemicalbook.com. This modification enhances the lipophilicity of this compound wikipedia.orgresearchgate.netchemicalbook.comfda.gov. Increased lipophilicity is particularly advantageous for its use in drug-eluting stents, as it facilitates more rapid absorption into the vessel wall and better penetration into smooth muscle cell membranes wikipedia.orgnewdrugapprovals.orgresearchgate.netchemicalbook.com. This localized tissue uptake helps to minimize systemic exposure and potentially reduce systemic side effects patsnap.comchemicalbook.com.
Impact of Structural Features on this compound-Target Protein Interactions
Like sirolimus, this compound exerts its biological effects by forming a complex with an intracellular immunophilin, FK binding protein-12 (FKBP12) wikipedia.orgpatsnap.comchemicalbook.commims.comwindows.net. This complex then interacts with and inhibits the mammalian target of rapamycin (B549165) (mTOR) wikipedia.orgpatsnap.comchemicalbook.commims.comwikipedia.org. The structural features of this compound, particularly the macrolide ring and the modification at C-42, influence these crucial protein interactions.
Analysis of FKBP12 Binding Affinity with this compound Structural Variations
The binding of rapalogs to FKBP12 is a prerequisite for their interaction with mTOR patsnap.comwikipedia.org. The core macrolide structure of sirolimus, including the pipecolate region, is essential for high-affinity binding to FKBP12 wikipedia.org. The modification at the C-42 position in this compound is generally reported not to significantly affect its binding properties to FKBP12 researchgate.net. This suggests that the key structural elements responsible for high-affinity FKBP12 binding are retained in the this compound structure despite the addition of the ethoxyethyl group.
Investigation of mTOR Binding Properties as Influenced by this compound's Molecular Structure
The this compound-FKBP12 complex then binds to the FKBP-rapamycin binding (FRB) domain of mTOR, specifically inhibiting mTOR complex 1 (mTORC1) patsnap.comwikipedia.org. This interaction is critical for halting cell cycle progression wikipedia.orgpatsnap.comfda.gov. While the exact details of how the 2'-ethoxyethyl group at C-42 directly influences the interaction between the FKBP12-umirolimus complex and mTOR are not extensively detailed in the provided sources regarding specific binding energies or conformational changes, the modification is designed to maintain the inhibitory effect on mTOR that is characteristic of sirolimus researchgate.net. The lipophilicity conferred by the ethoxyethyl group may influence the drug's partitioning into cellular membranes, potentially affecting its access to intracellular FKBP12 and subsequent mTOR binding, but the fundamental binding mechanism is considered similar to that of sirolimus wikipedia.orgnewdrugapprovals.orgresearchgate.netchemicalbook.com.
Comparative Structural Analysis of this compound with Other Rapalogs
This compound is one of several rapalogs developed from sirolimus, each featuring distinct modifications aimed at optimizing properties for specific therapeutic uses, particularly in drug-eluting stents ecrjournal.comemjreviews.com. Other notable rapalogs include everolimus (B549166) and zotarolimus (B251) ecrjournal.comgoogle.comemjreviews.com.
Structural Distinctions and Biological Implications of this compound Versus Sirolimus, Everolimus, and Zotarolimus
The key structural difference between this compound and its parent compound, sirolimus, is the presence of the 2'-ethoxyethyl group at the C-42 hydroxyl position in this compound researchgate.netchemicalbook.comnih.gov. Sirolimus has a hydroxyl group at this position citeab.comguidetoimmunopharmacology.org. This modification makes this compound significantly more lipophilic than sirolimus wikipedia.orgresearchgate.netchemicalbook.comfda.gov. This increased lipophilicity contributes to its rapid absorption and retention in local tissues when delivered from a stent wikipedia.orgnewdrugapprovals.orgresearchgate.netchemicalbook.com.
Everolimus (also known as RAD001) is another rapalog that features a modification at the C-42 position wikipedia.orgguidetopharmacology.org. In everolimus, a 2-hydroxyethyl group is introduced at this site researchgate.netwikipedia.org. This modification results in higher polarity and slightly higher lipophilicity compared to sirolimus, leading to more rapid absorption into the arterial wall and a longer cellular residence time researchgate.net. Everolimus has also shown a potentially higher interaction with mTOR complex 2 (mTORC2) compared to sirolimus, although its primary mechanism remains mTORC1 inhibition ecrjournal.comwikipedia.org.
Zotarolimus (also known as ABT-578) is another semi-synthetic derivative of sirolimus used in drug-eluting stents wikipedia.orgcenmed.com. Zotarolimus is characterized by the substitution of a tetrazole ring at the C-42 position of rapamycin researchgate.netcenmed.comacs.org. This modification also enhances its lipophilicity, making it one of the most lipophilic sirolimus analogs used in stent coatings researchgate.net. Zotarolimus was designed to have a shorter in vivo half-life than sirolimus while maintaining high-affinity binding to FKBP12 and comparable inhibition of T-cell proliferation in vitro ecrjournal.com.
The differences in the C-42 substituents among these rapalogs lead to variations in their physicochemical properties, particularly lipophilicity, which in turn influence their release kinetics from stent coatings, tissue penetration, and cellular retention researchgate.netemjreviews.com. While all these rapalogs share the fundamental mechanism of inhibiting cell proliferation by targeting the FKBP12-mTOR pathway, the specific nature of the modification at C-42 contributes to their distinct profiles optimized for localized delivery and action in the context of drug-eluting stents researchgate.netemjreviews.com. Studies comparing these rapalogs in preclinical models have shown similar effects on neointimal thickening and endothelial regrowth, although some differences in fibrin (B1330869) deposition have been observed pcronline.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11158972 |
| Sirolimus | 5284616 |
| Everolimus | 6442177 |
| Zotarolimus | 9876378 |
Data Table: Comparative Structural Modifications and Properties of Rapalogs
Advanced Formulation Research and Delivery Strategies for Umirolimus
Polymeric Encapsulation Strategies for Umirolimus
Polymeric micelles and liposomes are colloidal drug delivery systems that have gained attention for their ability to solubilize poorly water-soluble drugs and target specific sites justia.comgoogle.com. These systems can encapsulate this compound, potentially enhancing its solubility, stability, and delivery to target tissues epo.orggoogle.com.
Development and Characterization of Micellar Formulations for this compound Delivery
Polymer micelles, typically ranging in size from 5 to 100 nm, are formed from block copolymers and can effectively solubilize hydrophobic drugs within their core google.commdpi.comresearchgate.net. Encapsulating this compound in polymer micelles is a strategy to improve its aqueous solubility and enable its delivery epo.orggoogle.com.
PEG-Polylactide (PEG-PLA) and PEG-Polycaprolactone (PEG-PCL) Micelles for this compound
Di-block copolymers such as polyethyleneglycol-polylactide (PEG-PLA) and polyethyleneglycol-polycaprolactone (PEG-PCL) have been utilized to form micelles for this compound encapsulation epo.orggoogle.com. These block copolymers consist of a hydrophilic block (PEG) conjugated to a hydrophobic block (PLA or PCL) epo.orggoogle.com. Tri-arm block copolymers, such as PEG(PLA)₂ and PEG(PCL)₂, containing a hydrophilic PEG block conjugated to two hydrophobic PLA or PCL blocks, have also been explored for forming this compound-containing micelles google.comgoogle.com.
This compound can be present at 5-40% by weight of the polymer micelle epo.orggoogle.com. The molecular weight of the PEG block can range from 10 to 3000 monomeric units, while the molecular weights of the hydrophobic PLA and PCL blocks can be between 1000 and 10000 Da epo.orggoogle.com. PEG-PLA micelles encapsulating this compound have been shown to be effective in slowing the growth of experimental tumors epo.orggoogle.com.
Influence of Polymer Composition on this compound Release Kinetics and Stability In Vitro
The composition of the polymer micelle can influence the release kinetics and stability of encapsulated this compound. Studies have investigated the in vitro release profile of this compound from PEG-PLA block copolymer micelles epo.orggoogle.com. The cumulative drug release profile of this compound encapsulated in PEG-PLA block copolymer micelles was determined by incubating the micelles in a solution (e.g., 90% PBS/10% methanol) at 37°C and measuring the drug content over time epo.orggoogle.com.
The stability of this compound encapsulated in PEG-PLA micelles has been compared to that of unencapsulated this compound. This compound encapsulated in a PEG-PLA block copolymer micelle demonstrated significantly greater stability than the unencapsulated drug epo.orggoogle.com. The half-life of this compound encapsulated in the PEG-PLA block copolymer micelle was reported to be 148 hours, representing a 7-fold increase compared to the 21-hour half-life of unencapsulated this compound epo.orggoogle.com.
The release kinetics from polymeric carriers can be influenced by factors such as the drug-polymer ratio, drug density, drug-polymer selection, physical dimensions of the coating, and process parameters scielo.br. For micellar formulations, the release can be diffusion-controlled google.com. The stability of micelles in biological fluids is crucial to prevent premature drug release mdpi.com.
Strategies for Enhancing this compound Solubility and Biostability via Encapsulation
Encapsulation in polymeric micelles is a key strategy to enhance the solubility and biostability of this compound epo.orggoogle.com. This compound, being highly lipophilic, has low solubility in typical pharmaceutical preparations epo.orggoogle.com. Encapsulation in PEG-PCL and PEG-PLA micelles significantly increased the solubility of this compound. This compound encapsulated in PEG-PCL had a solubility of 55.6 µg/mL, while in PEG-PLA, it was 739.1 µg/mL epo.org. This demonstrates a substantial increase in solubility compared to the reported solubility of sirolimus (2.6 mg/mL) epo.org.
Polymeric micelles provide a hydrophobic core that can effectively solubilize poorly water-soluble drugs like this compound google.commdpi.com. The hydrophilic PEG shell provides a stealth effect, potentially increasing circulation time and enhancing biostability by protecting the encapsulated drug from degradation google.commdpi.com. Strategies to increase micelle stability, such as reducing critical micelle concentration (CMC) and core cross-linking, can further enhance biostability and prevent uncontrolled drug release mdpi.com.
Table 1: Solubility of this compound in Different Formulations
| Formulation | Solubility | Reference |
| Unencapsulated this compound | Not specified (low) | epo.orggoogle.com |
| This compound in PEG-PCL Micelles | 55.6 µg/mL | epo.org |
| This compound in PEG-PLA Micelles | 739.1 µg/mL | epo.org |
| Sirolimus (for comparison) | 2.6 mg/mL | epo.org |
Table 2: In Vitro Stability of this compound Formulations
| Formulation | Half-life (in 90% PBS/10% MeOH at 37°C) | Fold Increase vs. Unencapsulated | Reference |
| Unencapsulated this compound | 21 hours | 1 | epo.orggoogle.com |
| This compound in PEG-PLA Micelles | 148 hours | 7 | epo.orggoogle.com |
Liposomal Encapsulation of this compound for Targeted Delivery
Liposomes are another type of colloidal drug delivery system consisting of lipid bilayers that can encapsulate therapeutic agents justia.comresearchgate.net. Liposomal encapsulation of this compound has been explored as a strategy for targeted delivery epo.orggoogle.com. Liposomes can passively target disease sites, such as tumors, infections, or inflammation, due to the larger porous microvascular structure in these areas epo.orggoogle.com.
Stable liposomal formulations containing this compound, along with lipids such as POPC, DMPC, and DOPC, have been developed justia.com. These formulations aim to enhance the permeability and retention of this compound at target sites justia.comjustia.com. The preparation of this compound-containing liposomes can involve dissolving this compound and lipids (e.g., PEGylated distearoyl phosphatidyl ethanolamine (B43304) (mPEG-DSPE), hydrogenated soy phosphatidylcholine (HSPC), and cholesterol) in ethanol (B145695) and then injecting the mixture into water to form liposomes epo.org. Extrusion through filters can be used to control the particle size of the liposomes to a desired range, such as 100-200 nm epo.org.
Polymer-Drug Conjugates of this compound
Polymer-drug conjugates involve the covalent attachment of a drug molecule, such as this compound, to a polymer chain epo.orggoogle.com. This approach can act as a prodrug, where this compound is released from the conjugate by hydrolysis in body tissues after administration google.com.
This compound-polymer conjugates are expected to offer several advantages compared to pure this compound, including increased water solubility, enhanced drug stability, prolonged circulation time in the blood, increased tumor vascular permeability for tumor targeting (enhanced permeability and retention (EPR) effect), and improved pharmacokinetics google.com.
Polymers such as poly-Glu, poly-Asp, poly-Lys, poly-Tyr, and PEG have been suggested for conjugation with this compound google.com. The this compound can be present at 10% to 50% by weight of the polymer conjugate, with the polymer having a molecular weight in the range of 20,000 to 100,000 Da google.com. The synthesis of this compound-polymer conjugates can involve reacting the polymer with this compound using coupling agents epo.org. The resulting conjugate can be purified to remove unreacted this compound and characterized using techniques like NMR to confirm the structure and degree of conjugation epo.org.
Table 3: Potential Benefits of this compound-Polymer Conjugates
| Potential Benefit | Mechanism/Reason | Reference |
| Increased water solubility | Covalent attachment to a hydrophilic polymer | google.com |
| Enhanced drug stability | Protection by the polymer chain | google.com |
| Prolonged circulation time in blood | Reduced clearance and interaction with biological components due to polymer shielding | google.com |
| Increased tumor vascular permeability | EPR effect in tumor tissues | google.com |
| Improved pharmacokinetics | Altered absorption, distribution, metabolism, and excretion profile | google.com |
Novel Delivery Systems for this compound in Specific Research Applications
Developing novel delivery systems is crucial for targeting this compound to specific sites, enhancing its efficacy, and potentially reducing systemic exposure. This is particularly relevant in research applications exploring its use beyond traditional stent-based delivery.
Localized Delivery of Liquid this compound in Ex Vivo Arterial Models
Localized delivery of this compound in liquid form to arterial segments has been investigated in ex vivo models. While much of the published research in this specific area focuses on sirolimus, a closely related compound, the principles and challenges are relevant to this compound due to their similar mechanisms of action and lipophilicity.
Studies using ex vivo porcine artery benchtop models have explored the feasibility of delivering liquid sirolimus using various catheter-based devices nih.govnih.govfrontiersin.org. These studies aim to investigate drug penetration into the arterial wall. For instance, research has compared the penetration depth achieved by devices such as the Bullfrog micro-infusion device, ClearWay RX catheter, Occlusion perfusion catheter (OPC), and the targeted adjustable pharmaceutical administration system (TAPAS) nih.govnih.govfrontiersin.org.
One study demonstrated that the OPC device showed greater drug penetration into the medial wall compared to other tested devices in an ex vivo porcine artery model nih.govnih.govfrontiersin.org. The drug penetration depths observed with different devices are summarized in the table below.
| Device | Drug Penetration Depth (µm) |
| Occlusion perfusion catheter (OPC) | 234 ± 161 |
| Targeted adjustable pharmaceutical administration system (TAPAS) | 127 ± 68 |
| ClearWay RX catheter | 118 ± 77 |
| Bullfrog micro-infusion device | 2.12 ± 3.78 |
*Data presented as mean ± standard deviation. nih.govnih.govfrontiersin.org
Further research using the OPC device in an ex vivo flow-circuit benchtop model successfully delivered liquid sirolimus, with arterial drug retention measured at different time points post-delivery nih.govnih.govfrontiersin.org. At 1-hour post-delivery, the drug concentration was 5.17 ± 4.48 ng/mg, decreasing to 0.78 ± 0.55 ng/mg at 24-hours nih.govnih.govfrontiersin.org. These findings suggest the potential for delivering lipophilic -limus drugs in liquid form directly to the arterial wall, offering an alternative to traditional drug-coated balloons or stents nih.govfrontiersin.org.
Considerations for Enhanced Tumor Targeting via this compound Formulations
The potential for using this compound in cancer treatment necessitates the development of formulations capable of enhanced tumor targeting google.com. Due to its highly lipophilic nature, this compound requires specific delivery strategies to improve its solubility in aqueous solutions, enhance its stability, prolong its circulation time, and facilitate its accumulation at tumor sites google.com.
Research indicates that encapsulating this compound in liposomes or polymer micelles can improve its solubility and stability, leading to sustained delivery google.comgoogle.com. These vehicle-encapsulated formulations can exhibit passive disease-site targeting, such as the enhanced permeability and retention (EPR) effect, which allows for preferential accumulation in tumor tissue due to leaky vasculature and impaired lymphatic drainage google.com.
Polymer conjugates of this compound are also being explored. These conjugates are expected to demonstrate increased water solubility, enhanced drug stability, prolonged circulation time, and improved tumor targeting via the EPR effect google.com. This compound can be conjugated to various polymers, including poly-Glu, poly-Asp, poly-Lys, poly-Tyr, and polyethylene (B3416737) glycol (PEG) google.com. The this compound content in such conjugates can range from 10% to 50% by weight, with polymer molecular weights typically between 20,000 and 100,000 Daltons google.com.
Liposomal formulations for this compound have been developed using components like PEGylated phospholipids (B1166683) and phosphatidylcholine google.comgoogle.com. Studies have shown that encapsulating this compound in PEGylated liposomes can result in high incorporation efficiency google.com. For example, one study reported achieving essentially complete loading of this compound into PEGylated liposomes within 24 hours google.com. These liposomal formulations have also demonstrated sustained drug release over time compared to the free drug google.com.
Polymer micelles, formed from block copolymers such as PEG-PLA and PEG-PCL, have also been investigated for encapsulating this compound google.com. These micellar formulations can significantly enhance the aqueous solubility of this compound compared to the pure compound google.com.
Solubility of this compound in Different Formulations
| Formulation | Solubility (µg/mL) |
| Pure this compound | 0.11 |
| This compound in PEG-PCL micelle | 55.6 |
| This compound in PEG-PLA micelle | 739.1 |
*Data derived from research findings. google.com
These advanced formulations represent significant steps towards enabling the effective delivery of this compound for potential applications in cancer therapy by addressing its inherent lipophilicity and promoting targeted delivery to tumor sites google.com.
Future Directions and Emerging Research Avenues for Umirolimus
Exploration of Umirolimus Therapeutic Potential in Non-Cardiovascular Disease Models (e.g., Ocular Neurodegenerative Diseases, Fungal Pathologies)
The mechanism of action of this compound, primarily the inhibition of the mammalian target of rapamycin (B549165) (mTOR), suggests potential therapeutic applications beyond preventing smooth muscle cell proliferation in stents patsnap.com. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, survival, and autophagy, which are implicated in a range of diseases outside the cardiovascular system patsnap.commdpi.com.
Research into ocular neurodegenerative diseases has identified the mTOR signaling pathway as a potential therapeutic target. Conditions such as age-related macular degeneration (AMD), diabetic retinopathy (DR), and glaucoma involve common pathological processes, including oxidative stress, which mTOR modulates mdpi.comresearchgate.net. Studies on rapamycin, the parent compound of this compound and another mTOR inhibitor, have shown anti-angiogenic and neuroprotective effects in animal models of DR mdpi.com. While clinical trials with rapamycin for AMD have had mixed results, the involvement of mTOR in these diseases suggests that this compound, with its distinct lipophilicity and pharmacokinetic profile, could be a subject of future investigation for its effects on retinal ganglion cells, photoreceptors, and retinal pigment epithelium mdpi.comresearchgate.net.
Furthermore, rapamycin has demonstrated antifungal activity, particularly against Candida albicans google.com. Given that this compound is a derivative of sirolimus, exploring its potential in treating fungal pathologies represents another avenue for research. Tubulin, a vital biomacromolecule in eukaryotic cells essential for cell division and viability, has been identified as a promising target for antifungal therapy patsnap.com. Research into novel benzimidazole (B57391) hydrazone derivatives has shown antifungal effectiveness against Colletotrichum sublineola, highlighting the potential for small molecules to target fungal pathways patsnap.com. Although direct research on this compound for fungal infections is not extensively documented in the provided context, the known antifungal activity of its parent compound, sirolimus, supports the rationale for exploring this potential.
Investigation of Synergistic Effects of this compound with Other Molecular Modulators in Research Models
Investigating the synergistic effects of this compound with other molecular modulators could lead to more effective therapeutic strategies. The interaction of this compound with other medications is already recognized in the context of its use in drug-eluting stents, where concurrent use of other immunosuppressive agents can potentiate its effects patsnap.com. Additionally, drugs affecting the cytochrome P450 3A4 (CYP3A4) enzyme can influence this compound metabolism patsnap.com.
Beyond pharmacokinetic interactions, research could focus on pharmacodynamic synergy, where combining this compound with other drugs targeting different pathways involved in a disease process could enhance therapeutic outcomes. For instance, in cancer research, where mTOR inhibitors are being explored, combining them with inhibitors of other pathways like PI3K has shown promise in preclinical and clinical trials mdpi.com. This compound, as a first-generation mTOR inhibitor, could be investigated in combination studies with other targeted therapies in various disease models to determine if synergistic inhibition of aberrant signaling pathways can be achieved. mdpi.com.
Rational Design and Development of Next-Generation this compound Analogues with Optimized Biological Activities
The development of sirolimus analogues, including this compound, has focused on modifying the macrocyclic ring to enhance properties like lipophilicity and elution rate for specific applications such as drug-eluting stents emjreviews.comresearchgate.net. This compound, with a chemical modification at position 40 of the rapamycin ring, exhibits high lipophilicity, which contributes to its rapid absorption by the vessel wall and penetration into smooth muscle cell membranes newdrugapprovals.orgemjreviews.comecrjournal.com.
Rational design principles can be applied to develop next-generation this compound analogues with further optimized biological activities for specific therapeutic purposes. This could involve structural modifications to alter properties such as solubility, tissue targeting, half-life, and interaction with specific proteins or pathways. For example, research into conjugated this compound with polymers like PEG-PLA and PEG-PCL has shown significantly increased water solubility compared to pure this compound, suggesting a strategy for developing formulations with improved pharmacokinetic profiles google.com.
| Compound Name | Water Solubility (µg/mL) | Citation |
| Pure this compound | 0.11 | google.com |
| This compound in PEG-PCL | 55.6 | google.com |
| This compound in PEG-PLA | 739.1 | google.com |
Table 1: Solubility of Pure and Encapsulated this compound
Further analogue development could aim to improve targeting to specific tissues, reduce off-target effects, or enhance potency against particular cellular processes. The understanding of how modifications at specific positions of the sirolimus backbone affect its interaction with FKBP12 and mTOR can guide the design of analogues with tailored activity profiles researchgate.net. The ongoing evolution of drug-eluting stent technology, which has seen the development of various limus-based drugs, highlights the potential for continued innovation in designing analogues with improved properties for both local and potentially systemic applications emjreviews.comecrjournal.comnih.gov.
Q & A
Q. What is the molecular mechanism of action of Umirolimus, and how can researchers experimentally validate its target engagement?
this compound inhibits the mammalian target of rapamycin (mTOR) pathway by binding to FK-binding protein 12 (FKBP12), leading to cell cycle arrest at the G1 phase. To validate target engagement, researchers can:
- Perform in vitro kinase assays to measure mTOR inhibition .
- Use flow cytometry to assess cell cycle arrest in human smooth muscle cells treated with this compound .
- Conduct competitive binding assays with radiolabeled rapamycin to confirm FKBP12 binding affinity .
Q. What are the standard protocols for preparing this compound stock solutions in biological experiments?
- Dissolve this compound in organic solvents (e.g., ethanol, DMSO) purged with inert gas to prevent oxidation .
- For aqueous applications, dilute organic stock solutions into buffers (e.g., PBS) or isotonic saline, ensuring residual solvent concentrations are <1% to avoid cytotoxicity .
- Avoid long-term storage of aqueous solutions (>24 hours) due to instability .
Q. How does this compound compare structurally and functionally to other mTOR inhibitors like sirolimus and everolimus?
this compound is a 42-O-(2-ethoxyethyl) rapamycin derivative. Key distinctions include:
- Structural differences : The ethoxyethyl group enhances solubility and pharmacokinetics compared to sirolimus .
- Functional outcomes : In porcine stent models, this compound reduced stenosis by 50% vs. bare metal stents, with efficacy comparable to everolimus but differing in release kinetics .
Q. What are the recommended storage conditions and stability parameters for this compound?
- Store at -20°C in airtight, light-protected containers.
- Stable for ≥4 years when stored properly. Batch-specific stability data are provided in certificates of analysis .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate this compound' efficacy in preventing restenosis?
- Model selection : Use porcine overstretch models to mimic coronary artery injury, as this compound-eluting stents showed significant reduction in neointimal hyperplasia in this system .
- Dosage optimization : Test localized delivery via stent coatings (e.g., polymer matrices) to achieve sustained release while minimizing systemic toxicity .
- Control groups : Include bare metal stents and stents coated with other mTOR inhibitors (e.g., sirolimus) for comparative efficacy analysis .
Q. What methodological strategies address this compound' poor aqueous solubility in in vitro assays?
- Solubilization : Use cyclodextrins or lipid-based nanoparticles to enhance aqueous dispersion .
- Dose-response validation : Confirm bioactivity across solvent systems (e.g., compare DMSO vs. ethanol-based solutions) to rule out solvent interference .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers to ensure homogeneity .
Q. How can contradictory data on this compound' anti-inflammatory vs. immunosuppressive effects be resolved?
- Dose-dependent studies : Test low doses (anti-inflammatory) vs. high doses (immunosuppressive) in macrophage polarization assays .
- Transcriptomic profiling : Use RNA-seq to identify divergent signaling pathways (e.g., IL-10 vs. IFN-γ) activated at different concentrations .
- Meta-analysis : Compare outcomes across preclinical studies using standardized endpoints (e.g., stenosis reduction, cytokine levels) .
Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieve nanogram-level sensitivity for pharmacokinetic studies .
- High-performance liquid chromatography (HPLC) : Validate purity and stability in stent coatings using C18 columns and UV detection at 278 nm .
- Mass spectrometry imaging (MSI) : Map spatial distribution in tissue sections to assess localized delivery efficacy .
Q. How can researchers investigate synergistic effects between this compound and other antiproliferative agents?
- Combinatorial screening : Use high-throughput assays (e.g., CellTiter-Glo®) to test this compound with PDGF inhibitors or statins .
- Mechanistic studies : Apply phosphoproteomics to identify co-targeted pathways (e.g., mTOR + PI3K/AKT) .
- In vivo validation : Test dual-eluting stents in animal models to evaluate reduced dosing and toxicity .
Methodological Best Practices
- Safety protocols : Follow OSHA guidelines for handling this compound, including gloves (nitrile recommended) and fume hoods to minimize inhalation risks .
- Data reproducibility : Document solvent lot numbers, storage conditions, and batch-specific purity data in supplementary materials .
- Ethical considerations : Adhere to institutional guidelines for animal studies, particularly in coronary injury models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
